molecular formula C7H10N4 B187957 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole CAS No. 197355-90-1

3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole

Cat. No. B187957
M. Wt: 150.18 g/mol
InChI Key: FEEOCYBANFHZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole, also known as EMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMT belongs to the family of triazoles and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism Of Action

The exact mechanism of action of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole is not fully understood. However, studies have suggested that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole exerts its therapeutic effects by modulating various molecular targets, including enzymes, receptors, and signaling pathways. For example, 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has also been found to activate the peroxisome proliferator-activated receptor gamma, which plays a crucial role in regulating inflammation.

Biochemical And Physiological Effects

3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole can inhibit tumor growth, reduce inflammation, and improve cognitive function.

Advantages And Limitations For Lab Experiments

3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole also has some limitations, including its poor solubility in water and limited bioavailability.

Future Directions

There are several future directions for the research and development of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole. One potential direction is to optimize the synthesis method to improve the yield and purity of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole to determine its optimal dosing and administration. Additionally, further studies are needed to elucidate the molecular targets and mechanisms of action of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole in humans.

Synthesis Methods

3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole can be synthesized through various methods, including the reaction of 3-ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization using sodium hydroxide. Another method involves the reaction of 3-ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-4-carboxylic acid with thionyl chloride, followed by the addition of hydrazine hydrate and cyclization using sodium hydroxide.

Scientific Research Applications

3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been found to have neuroprotective effects by preventing neuronal cell death.

properties

CAS RN

197355-90-1

Product Name

3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

3-ethyl-6-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole

InChI

InChI=1S/C7H10N4/c1-3-6-8-9-7-4-5(2)10-11(6)7/h4,10H,3H2,1-2H3

InChI Key

FEEOCYBANFHZNW-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1NC(=C2)C

Canonical SMILES

CCC1=NN=C2N1NC(=C2)C

synonyms

1H-Pyrazolo[5,1-c]-1,2,4-triazole, 3-ethyl-6-methyl-

Origin of Product

United States

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